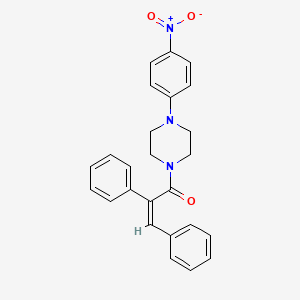
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine, also known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPP is a piperazine derivative that has a unique structure and properties that make it an attractive candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine is complex and not fully understood. However, it is believed that 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine exerts its effects through the modulation of specific signaling pathways and the inhibition of certain enzymes. 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which are involved in cell signaling and proliferation. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to modulate the activity of certain neurotransmitters, which may contribute to its effects in neuroscience research.
Biochemical and Physiological Effects:
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects in different research studies. In cancer research, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuroscience research, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit anti-inflammatory activity, which may have implications for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has several advantages as a research tool, including its potent anti-cancer activity, ability to modulate neurotransmitter activity, and potential as a lead compound for drug discovery. However, there are also some limitations to using 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine in lab experiments. One of the main limitations is its complex synthesis process, which requires specific reaction conditions and purification methods. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has not been extensively studied for its side effects and toxicity, which may limit its use in certain research studies.
Orientations Futures
There are several future directions for research involving 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine. One potential area of research is the development of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine-based anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine and its potential applications in neuroscience research. Furthermore, research is needed to investigate the potential side effects and toxicity of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine, which may have implications for its use in drug development. Overall, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine is a promising compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2,3-diphenylacryloyl) piperazine with 4-nitrophenyl hydrazine under specific reaction conditions. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified using various chromatographic techniques. The synthesis of 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to obtain a pure product.
Applications De Recherche Scientifique
1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has shown promising results include cancer research, neuroscience, and drug discovery. 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been found to exhibit potent anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. In neuroscience research, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of various neurological disorders. Additionally, 1-(2,3-diphenylacryloyl)-4-(4-nitrophenyl)piperazine has been used in drug discovery studies as a lead compound for the development of novel drugs.
Propriétés
IUPAC Name |
(Z)-1-[4-(4-nitrophenyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-25(24(21-9-5-2-6-10-21)19-20-7-3-1-4-8-20)27-17-15-26(16-18-27)22-11-13-23(14-12-22)28(30)31/h1-14,19H,15-18H2/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLBCXSKMIFKS-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5461289.png)

![4-(methylthio)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5461310.png)
![1-(2-fluorophenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5461320.png)
![6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461325.png)
![4-chloro-N-({[3-(4-morpholinyl)propyl]amino}carbonyl)benzamide](/img/structure/B5461333.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461336.png)



![N-[1-(4-pyridinyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461367.png)

![1-{[(4aS*,8aR*)-2-oxo-1-(2-phenylethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5461382.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5461386.png)